Barium nitride, with the chemical formula Barium₃Nitrogen₂ (Ba₃N₂), is an ionic compound composed of barium and nitrogen. It appears as an orange-yellow solid and has a molecular weight of approximately 439.994 grams per mole. Barium nitride is notable for its solubility in water while being insoluble in organic solvents, making it distinct among similar compounds. The compound is formed through the combination of barium, a soft silvery metal, and nitrogen, a colorless non-metal essential for life on Earth .
The synthesis of barium nitride can be accomplished through several methods:
Interactions of barium nitride with other compounds have been explored primarily in the context of its reactivity:
These studies emphasize the compound's reactivity profile and potential implications in both chemical manufacturing and environmental contexts .
Barium nitride shares similarities with other metal nitrides but exhibits unique characteristics:
Compound | Formula | Properties | Unique Features |
---|---|---|---|
Bismuth Nitride | Bi₃N₅ | Known for high thermal stability | Used in high-temperature applications |
Calcium Nitride | Ca₃N₂ | Reacts vigorously with water | Less toxic compared to barium compounds |
Magnesium Nitride | Mg₃N₂ | Exhibits good thermal conductivity | Used in lightweight materials |
Aluminum Nitride | AlN | Excellent electrical insulation properties | Widely used in electronics |
Barium nitride stands out due to its specific synthesis methods and applications related to semiconductor technology, alongside its notable toxicity profile compared to some of these similar compounds .
The study of barium nitride has roots dating back to the late 19th century, with the first report of a nitrogen-rich barium nitride appearing as early as 1892. However, the foundation for understanding barium compounds began earlier when Swedish chemist Carl Wilhelm Scheele distinguished baryta (barium oxide, BaO) from lime (calcium oxide, CaO) in 1774. The elemental form of barium itself was not isolated until 1808, when Sir Humphry Davy successfully produced it through electrolysis of molten baryta.
In the early 20th century, specifically in 1934, researchers reported obtaining nitrides with M3N4 stoichiometry for barium, strontium, and calcium by decomposing their respective amides in vacuum. This represented an important step in the systematic study of alkaline earth nitrides. Modern crystallographic and spectroscopic techniques have since enabled more detailed characterization of barium nitride, resolving earlier uncertainties about its structure and properties.
Barium nitride occupies an important position in materials science and chemistry for several reasons:
Precursor for Advanced Materials: Ba3N2 serves as a valuable precursor for synthesizing transition metal nitrides such as TiN, ZrN, HfN, VN, and V2N through reactions with transition metal chlorides. These nitrides have applications in hard coatings, electronics, and catalysis.
Optical Materials Development: It functions as a dopant in optical materials, particularly in white-emitting LEDs, contributing to advancements in lighting technology.
Crystal Growth Medium: Ba3N2 is utilized as a flux growth medium for gallium nitride (GaN), an important semiconductor in high-power electronics and blue LED technology.
Model System: As an ionic compound with interesting electronic properties, Ba3N2 provides a model system for studying electron transfer and bonding in solid-state materials.
Phosphor Development: Research has employed Ba3N2 in the synthesis of novel phosphors for lighting and display applications.
Table 1: Key Applications of Barium Nitride in Materials Science
Application Area | Specific Use | Advantage |
---|---|---|
Nitride Synthesis | Precursor for transition metal nitrides | High reactivity, clean reaction pathway |
Optoelectronics | Dopant in white LEDs | Modifies emission properties |
Semiconductor Production | Flux medium for GaN growth | Facilitates crystal formation |
Phosphor Chemistry | Component in luminescent materials | Contributes to emission characteristics |
Ternary Compound Synthesis | Precursor for barium nitride halides | Enables formation of complex structures |
Current research on barium nitride focuses on several fronts:
The synthesis and characterization of ternary and quaternary barium nitride halides represent a significant area of innovation. In 2011, researchers reported new ternary and quaternary nitride halides, Ba2N(X,X′) (where X = F, Cl, Br; X′ = Br, I), synthesized from high-temperature reactions of barium subnitride with respective barium halides. These compounds exhibit interesting structural variations depending on composition.
The development of Ba3N2-based phosphors constitutes another active research area. The compound has been used in the synthesis of novel phosphors such as CaAl2Si4N8:Eu2+, which exhibits broad orange-red emission with excellent internal quantum efficiency.
Despite these advances, several challenges persist in Ba3N2 research:
Reactivity and Handling: Ba3N2 reacts violently with water, liberating ammonia gas that can form explosive mixtures with air. This high reactivity complicates handling and storage.
Structural Complexity: Conflicting reports about the crystal structure of Ba3N2 exist in the literature. Some sources describe it as crystallizing in the cubic Ia-3 space group with a corundum-like structure, while others report a cubic Pm-3m space group with an alpha rhenium trioxide-like structure.
Synthesis Control: Achieving phase-pure Ba3N2 with controlled stoichiometry and microstructure remains challenging.
Toxicity: Like many barium compounds, Ba3N2 is toxic, adding safety concerns to its research and applications.
Research on barium nitride employs diverse methodological approaches:
Synthesis Methods:
Characterization Techniques:
Table 2: Analytical Methods Used in Ba3N2 Research
Barium nitride belongs to the family of alkaline earth nitrides, which includes compounds of beryllium, magnesium, calcium, strontium, and barium. Comparing these nitrides reveals important trends:
Structural Trends: The structure of alkaline earth nitrides evolves with increasing cation size. While Mg3N2 and Ca3N2 adopt the anti-bixbyite structure, Ba3N2 has been reported with both corundum-like (Ia-3) and alpha rhenium trioxide-like (Pm-3m) structures. This structural diversity reflects the influence of the large Ba2+ cation on crystal packing.
Reactivity Patterns: All alkaline earth nitrides react with water to produce ammonia and the corresponding hydroxide, but the reaction becomes increasingly vigorous down the group, with Ba3N2 showing the most violent reaction.
Thermal Stability: The thermal stability of alkaline earth nitrides generally increases down the group, with Ba3N2 decomposing at approximately 1000°C to Ba2N and N2.
Synthesis Conditions: The synthesis temperature for alkaline earth nitrides decreases down the group, with Ba3N2 forming at lower temperatures (560°C) compared to Mg3N2 and Ca3N2.
Applications: While all alkaline earth nitrides find use as nitrogen sources in materials synthesis, Ba3N2 is particularly valuable for specialized applications in phosphors and as a precursor for complex nitrides.
Table 3: Comparison of Alkaline Earth Metal Nitrides
Property | Mg3N2 | Ca3N2 | Sr3N2 | Ba3N2 |
---|---|---|---|---|
Crystal Structure | Anti-bixbyite | Anti-bixbyite | Less studied | Corundum-like or α-ReO3-like |
Color | Yellow-green | Reddish-brown | Brown | Orange-yellow to brown |
Density (g/cm³) | 2.71 | 2.63 | ~3.5 | 4.78 |
Nitriding Temperature (°C) | ~700 | ~700 | ~600 | 560 |
Water Reactivity | Moderate | Vigorous | Very vigorous | Explosive |
Melting Point (°C) | 1500 | 1195 | Not well-defined | 1000 (decomposition) |
Barium nitride (Ba3N2) crystallizes in the cubic crystal system with the space group Ia-3 (International Tables number 206), adopting a corundum-like structure [8] [37]. The compound exhibits a three-dimensional framework structure characterized by its ionic bonding nature between barium cations (Ba2+) and nitride anions (N3-) [8] [15]. The molecular weight of barium nitride is 439.99 grams per mole, with a density of 4.78 grams per cubic centimeter [25] [2].
The crystalline structure of barium nitride represents a complex arrangement where the traditional corundum-type ordering is maintained through the specific spatial distribution of barium and nitrogen atoms [37] [40]. The cubic symmetry parameters indicate that the unit cell dimensions follow the relationship a = b = c, characteristic of the cubic crystal system [8] [15]. The space group Ia-3 designation indicates body-centered cubic lattice with specific symmetry operations that govern the atomic positions within the unit cell [37] [39].
Table 1: Crystallographic and Structural Properties of Barium Nitride (Ba₃N₂)
Property | Value | Source |
---|---|---|
Molecular Formula | Ba₃N₂ | Chemical formula |
Molecular Weight | 439.99 g/mol | Calculated molecular weight |
Space Group | Ia-3 (No. 206) | Materials Project data |
Crystal System | Cubic | Cubic system based on space group |
Structure Type | Corundum-like/Anti-bixbyite | Corundum-like structure |
Density | 4.78 g/cm³ | Literature value |
Color | Dark gray to black | Physical appearance |
Coordination Number (Ba) | 4 | Tetrahedral coordination |
Coordination Number (N) | 6 | Octahedral coordination |
Ba-N Bond Length Range | 2.68-2.96 Å | DFT calculations |
Unit Cell Parameters | a = b = c (cubic) | Cubic symmetry |
The bonding configuration in barium nitride involves barium cations (Ba2+) coordinated to four nitride anions (N3-) in a tetrahedral arrangement, forming BaN4 trigonal pyramids [8] [37]. These trigonal pyramidal units are interconnected through both edge-sharing and corner-sharing mechanisms, creating a continuous three-dimensional network [8] [15]. The barium-nitrogen bond lengths exhibit a range from 2.72 to 2.96 Angstroms, indicating structural flexibility within the coordination environment [8] [13].
The nitride anions in barium nitride occupy two crystallographically distinct sites, each exhibiting six-fold coordination with barium cations [8] [37]. The first nitrogen site forms distorted edge and corner-sharing NBa6 pentagonal pyramids, while the second nitrogen site adopts a more regular octahedral coordination environment with six equivalent barium atoms [8] [15]. The corner-sharing octahedral arrangements exhibit tilt angles of 51 degrees, contributing to the overall structural distortion observed in the crystal lattice [8] [37].
The ionic bonding character between barium and nitrogen results from the significant electronegativity difference between these elements [22] [23]. Barium atoms, being alkaline earth metals, readily donate their two valence electrons to achieve a stable electron configuration, while nitrogen atoms accept three electrons to complete their octet [9] [16]. This electron transfer mechanism establishes the fundamental electrostatic interactions that stabilize the three-dimensional crystal structure [22] [23].
Table 2: Bonding Configurations and Coordination Environments in Ba₃N₂
Structural Feature | Description | Structural Connectivity |
---|---|---|
Ba²⁺ Coordination Environment | Bonded to 4 N³⁻ atoms | Edge and corner-sharing BaN₄ pyramids |
N³⁻ Coordination Environment (Site 1) | Bonded to 6 Ba²⁺ atoms (pentagonal pyramid) | Distorted edge and corner-sharing NBa₆ |
N³⁻ Coordination Environment (Site 2) | Bonded to 6 Ba²⁺ atoms (octahedral) | Edge and corner-sharing NBa₆ octahedra |
Ba-N Bond Lengths | 2.72-2.96 Å spread | Variable bond distances |
Bonding Type | Ionic bonding | Electrostatic interactions |
Coordination Geometry (Ba) | Trigonal pyramidal (BaN₄) | Three-dimensional network |
Coordination Geometry (N) | Distorted octahedral/pentagonal pyramidal | Six-fold coordination |
Octahedral Tilt Angles | 51° for corner-sharing octahedra | Structural distortion parameter |
The three-dimensional framework of barium nitride consists of an interconnected network where BaN4 trigonal pyramids share edges and corners to form a continuous lattice structure [8] [15]. This framework architecture creates channels and voids within the crystal structure, contributing to the overall stability and mechanical properties of the material [15] [37]. The framework connectivity follows the corundum-like structural motif, where the arrangement of barium and nitrogen atoms maintains the essential topological features characteristic of this structure type [37] [40].
The structural framework exhibits both local and long-range ordering, with the local coordination environments maintaining their tetrahedral and octahedral geometries while participating in the extended three-dimensional network [8] [15]. The framework stability derives from the balance between repulsive interactions among like-charged ions and attractive interactions between oppositely charged species [8] [37]. The three-dimensional nature of the bonding network provides mechanical strength and thermal stability to the crystal structure [15] [25].
Analysis of the framework topology reveals that the structure consists of one ammonia molecule and one Ba3N framework in certain computational models, though this represents an idealized description of the bonding relationships [15]. The actual framework maintains continuous connectivity through the sharing of coordination polyhedra, creating a robust three-dimensional architecture that accommodates the ionic size requirements of both barium and nitrogen species [15] [37].
While the cubic Ia-3 structure represents the most commonly reported polymorph of barium nitride, computational studies suggest the possibility of additional structural variations under different conditions [33] [36]. The existence of barium nitride itself has been subject to scientific debate, with some literature questioning the stability and formation of the Ba3N2 composition [2]. However, recent computational and experimental evidence supports the existence of stable barium nitride phases [8] [15].
Theoretical investigations of alkaline earth metal nitrides indicate that barium nitride may undergo pressure-induced phase transitions similar to other members of the M3N2 series [33] [36]. Under high-pressure conditions, barium nitride is predicted to adopt alternative structural arrangements, including distorted variants of the anti-A-sesquioxide structure type [33]. These pressure-induced polymorphs would exhibit modified coordination environments and altered bonding parameters compared to the ambient pressure cubic phase [33] [36].
The structural variations in barium nitride polymorphs primarily involve changes in the coordination environments of both barium and nitrogen atoms [33]. While the ambient pressure phase maintains four-fold coordination for barium, high-pressure polymorphs may exhibit increased coordination numbers, leading to denser packing arrangements [33] [36]. These structural modifications would result in corresponding changes to the bond lengths, coordination geometries, and overall framework topology [33].
The structural characteristics of barium nitride can be understood through comparison with other alkaline earth metal nitrides in the M3N2 series, including beryllium nitride (Be3N2), magnesium nitride (Mg3N2), calcium nitride (Ca3N2), and strontium nitride (Sr3N2) [23] [33]. This comparative analysis reveals systematic trends in structural parameters, coordination environments, and bonding characteristics across the alkaline earth metal nitride family [23] [27].
Beryllium nitride and magnesium nitride both adopt the cubic anti-bixbyite structure with space group Ia-3, similar to barium nitride [27] [33]. However, these lighter alkaline earth nitrides exhibit higher bulk moduli, with beryllium nitride showing values of 210-215 GPa compared to approximately 60 GPa estimated for barium nitride [36]. This trend reflects the decreasing covalent character and increasing ionic character as the alkaline earth metal atomic number increases [23] [33].
Calcium nitride presents an interesting case, existing in both cubic (anti-bixbyite) and hexagonal (corundum-type) polymorphs depending on the synthesis conditions [33] [40]. Strontium nitride primarily adopts the hexagonal corundum-like structure with space group R3c, representing a transitional behavior between the lighter and heavier members of the series [30] [33]. The coordination environments also vary systematically, with the heavier alkaline earth metals showing tendencies toward higher coordination numbers [32] [34].
Table 3: Comparative Analysis of Alkaline Earth Metal Nitrides (M₃N₂)
Compound | Crystal System | Space Group | Structure Type | Density (g/cm³) | Coordination (M²⁺) | Coordination (N³⁻) | Bulk Modulus (GPa) |
---|---|---|---|---|---|---|---|
Be₃N₂ | Cubic | Ia-3 | Anti-bixbyite | 2.71 | 4 | 6 | 210-215 |
Mg₃N₂ | Cubic | Ia-3 | Anti-bixbyite | 2.71 | 4 | 6 | ~150 |
Ca₃N₂ | Cubic/Hexagonal | Ia-3/R3c | Anti-bixbyite/Corundum | 2.63 | 4 | 6 | ~100 |
Sr₃N₂ | Hexagonal | R3c | Corundum-like | ~4.0 | 6-8 | 6 | ~80 |
Ba₃N₂ | Cubic | Ia-3 | Corundum-like | 4.78 | 4 | 6 | ~60 |
The bonding characteristics across the alkaline earth nitride series show a progression from more covalent character in the lighter members to predominantly ionic bonding in barium nitride [23] [26]. This transition affects the mechanical properties, with the lighter nitrides exhibiting greater hardness and higher melting points [24] [27]. The synthesis methods also vary across the series, with the heavier nitrides requiring more specialized conditions due to their increased reactivity and thermal instability [23] [25].
Acute Toxic;Irritant